molecular formula C21H24O7 B10846757 annulin B

annulin B

Cat. No.: B10846757
M. Wt: 388.4 g/mol
InChI Key: OHWPXNCKGWEEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Annulin B is a natural product that was isolated from a marine hydroid and has been identified as a potent, small-molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO) . IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step of tryptophan degradation in the kynurenine pathway, and it is an important therapeutic target for cancer research due to its role in mediating pathological immunosuppression . By inhibiting IDO, this compound can help counteract the immunosuppressive environment that allows tumors to evade the immune system, making it a promising candidate for use in immuno-oncology research . The core pharmacophore of this compound is a naphthoquinone, which acts as an indole mimetic. It exhibits high inhibitory potency, with a reported Ki value of 0.12 μM, making it one of the more potent IDO inhibitors described in the early research landscape . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 8-ethyl-9-hydroxy-2,4,4,7-tetramethyl-3,5,10-trioxo-4a,10a-dihydrobenzo[g]chromene-2-carboxylate

InChI

InChI=1S/C21H24O7/c1-7-10-9(2)8-11-12(14(10)22)16(24)17-13(15(11)23)20(3,4)18(25)21(5,28-17)19(26)27-6/h8,13,17,22H,7H2,1-6H3

InChI Key

OHWPXNCKGWEEQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C1C)C(=O)C3C(C2=O)OC(C(=O)C3(C)C)(C)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Annulin B involves a regioselective Diels-Alder reaction between a pyranobenzoquinone dienophile and a silyl enol ether diene . The key steps in the synthesis include:

Industrial Production Methods

Chemical Reactions Analysis

Key Reaction Steps

StepDescriptionReagents/ConditionsOutcome
1Formation of pyranobenzoquinone dienophilePyranobenzoquinone derivativeDienophile precursor
2Preparation of silyl ketene acetal dieneSilyl ketene acetalDiene precursor
3Regioselective Diels–Alder reactionThermal activationFused pyranonaphthoquinone core

The Diels–Alder reaction ensures stereochemical control , directing the formation of the desired bicyclic structure. The use of a silyl ketene acetal diene enhances regioselectivity by stabilizing the diene’s electron-rich nature, favoring endo transition states .

Mechanism of the Diels–Alder Reaction

The Diels–Alder reaction involves a [4+2] cycloaddition between the conjugated diene (silyl ketene acetal) and the dienophile (pyranobenzoquinone). This reaction proceeds through a concerted mechanism , forming a six-membered transition state. The regioselectivity arises from electron-deficient dienophiles and electron-rich dienes , ensuring the formation of the thermodynamically favored product.

Regioselectivity Factors

  • Dienophile reactivity : The pyranobenzoquinone dienophile’s electron-deficient nature drives regioselectivity.

  • Diene stability : The silyl ketene acetal diene’s electron-rich nature and steric effects guide the reaction trajectory.

  • Endo rule : Steric and electronic interactions favor the endo transition state, leading to the observed regioselectivity .

Experimental Validation and Data

The synthesis of annulin B was validated through NMR spectroscopy and X-ray crystallography , confirming the structural integrity of the pyranonaphthoquinone core . Supporting information includes:

  • 1H and 13C NMR spectra comparing natural and synthetic this compound.

  • X-ray crystallographic data for intermediates and final products, ensuring atomic-level structural confirmation.

Key Observations

  • The Diels–Alder reaction proceeded with high regioselectivity , avoiding unwanted side products.

  • Thermal activation was critical for driving the reaction to completion.

  • Post-synthesis modifications (e.g., deprotection) were required to isolate the final compound .

Comparison with Similar Compounds

Key Data Tables

Table 1: IDO Inhibition Constants (Ki) of Selected Compounds

Compound Ki (nM) Source
Adociaquinone B 25 Marine sponge
Dichlone 45 Synthetic
Juglone 48 Walnut husk
This compound 123 Marine sponge
Menadione 580 Synthetic
Annulin A 694 Marine sponge

Mechanistic Insights

  • Binding Mode: Docking studies reveal this compound’s pyran ring occupies the entrance of IDO’s active site, while the quinone moiety coordinates with the heme iron. This dual interaction disrupts substrate (tryptophan) binding .
  • T-cell Dependency : Unlike menadione, this compound’s antitumor effects require functional T-cells, implicating immune-mediated mechanisms rather than direct cytotoxicity .

Q & A

Q. What experimental designs are suitable for longitudinal studies of this compound's chronic effects, incorporating advanced statistical models?

  • Methodological Guidance : Use mixed-effects models to account for intra-subject variability in repeated-measures designs. For toxicity studies, apply Kaplan-Meier survival analysis with Cox proportional hazards regression. Include interim analysis points to adjust dosing protocols and mitigate attrition bias .

Data Presentation Standards

  • Tables : Include mean ± SD, n values, and statistical identifiers (e.g., F(3,20) = 5.67, p = 0.006). Use footnotes to define abbreviations.
  • Figures : Label axes with units and annotate significance markers (e.g., asterisks). Provide raw data in supplementary files .

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